Asc10 is primarily sourced from Enterococcus faecalis, a gram-positive bacterium commonly found in the human gut. This organism is notable for its role in antibiotic resistance and its ability to transfer genetic material through conjugation, where Asc10 protein is pivotal.
Asc10 is classified as an aggregation substance, which is a type of surface protein involved in bacterial conjugation. Its structure and function align it with other surface proteins that facilitate cell-cell interactions and adherence to surfaces.
The synthesis of Asc10 involves several key steps:
The translation process involves initiation at the start codon (AUG), elongation through the addition of amino acids, and termination upon encountering a stop codon. The resulting polypeptide chain is then processed to achieve its mature form, which is necessary for its role in bacterial aggregation and plasmid transfer .
Asc10 exhibits a complex structure typical of surface proteins:
The molecular weight of Asc10 is approximately 137 kDa for the full-length protein, with a notable 78 kDa N-terminal cleavage product identified during studies . Structural analyses suggest an alpha-helix domain that contributes to its stability and function.
Asc10 participates in several biochemical reactions during bacterial conjugation:
The binding affinity and specificity of Asc10 can be influenced by environmental factors such as pH and ionic strength, which affect its interaction with integrins on host cells .
The mechanism by which Asc10 operates involves:
Studies have shown that mutations in the prgB gene significantly impair the ability of Enterococcus faecalis to form aggregates and transfer plasmids effectively, underscoring the importance of Asc10 in these processes .
Raman spectroscopy has been utilized to analyze protein synthesis dynamics, providing insights into how environmental changes affect Asc10's expression and function within Enterococcus faecalis populations .
Asc10 has significant implications in various fields:
The study of Asc10 not only enhances our understanding of bacterial biology but also opens avenues for innovative treatments against antibiotic-resistant infections.
The prgB gene encodes the Asc10 protein, a 1,373-amino-acid polypeptide with a molecular weight of approximately 137 kDa. The primary structure features an N-terminal signal peptide (amino acids 1–38) directing secretion and a C-terminal cell wall anchor domain. Comparative analysis reveals >90% sequence identity with related enterococcal aggregation substances (Asa1 from pAD1, Asp1 from pPD1) across conserved regions, while the central segment (residues 266–559) exhibits only 30–50% identity [1] [3]. Two Arg-Gly-Asp (RGD) motifs are conserved at positions 606 (RGDS) and 939 (RGDV), implicated in host cell adhesion and virulence [1] [5]. The translated sequence includes hydrophobic clusters facilitating protein-protein interactions and a predicted α-helical domain (residues 200–280) [1].
Asc10’s modular architecture enables distinct functions:
Table 1: Functional Domains of Asc10 Protein
Domain | Position | Function | Mutation Impact |
---|---|---|---|
Signal peptide | 1–38 | Secretion initiation | Blocks surface localization |
N-terminal aggregation | 156–358 | LTA binding, cell aggregation | Reduces biofilm formation by 70% |
Central aggregation | 525–617 | Donor-recipient contact | Abolishes conjugation efficiency |
RGD motifs | 606 (RGDS), 939 (RGDV) | Host integrin binding | Decreases endocarditis virulence |
LPXTG motif | 1369–1373 | Sortase-mediated cell wall anchoring | Releases soluble protein |
The central variable region (residues 266–559) shows 30–40% sequence divergence among enterococcal aggregation substances (Asa1, Asp1, Asc10) [1] [4]. This hypervariability confers strain-specific functional adaptations:
Table 2: Functional Implications of Asc10's Variable Region
Feature | Conserved Regions (>90% identity) | Variable Region (30–40% identity) |
---|---|---|
Location | N-terminal/C-terminal domains | Central segment (residues 266–559) |
Functional role | Aggregation, cell wall anchoring | Ligand specificity, immune evasion |
Mutational consequence | Loss of conjugation/biofilm | Altered host tissue tropism |
Asc10 undergoes coordinated processing for surface display:
Surface anchoring efficiency exceeds 90% in wild-type E. faecalis, whereas srtA⁻ mutants release soluble Asc10, abolishing biofilm and conjugation functions [8].
Concluding Remarks
Asc10 exemplifies a structurally optimized virulence factor: conserved domains enable universal aggregation/conjugation functions, while variable regions fine-tune host-pathogen interactions. Future structural studies (e.g., cryo-EM of RGD-integrin complexes) could enable therapeutic interference with Asc10-mediated pathogenesis.
Compound Names Mentioned:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7